3-Chloro-2-hydroxymethylphenylboronic acid

Description

Molecular Architecture and Stereoelectronic Configuration

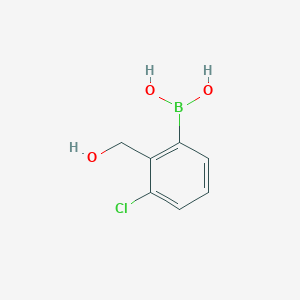

3-Chloro-2-hydroxymethylphenylboronic acid (CAS 1451393-57-9) is an organoboron compound featuring a substituted aromatic ring. Its molecular architecture comprises:

- A phenyl ring with three substituents:

- A boronic acid group (-B(OH)₂) at position 1

- A hydroxymethyl group (-CH₂OH) at position 2

- A chlorine atom at position 3

- Stereoelectronic configuration : The boronic acid group adopts a trigonal planar geometry in its neutral state, transitioning to tetrahedral upon deprotonation. The hydroxymethyl group introduces a secondary alcohol functionality, while the chlorine substituent exerts an electron-withdrawing inductive effect.

Key structural parameters :

| Property | Value |

|---|---|

| Molecular formula | C₇H₈BClO₃ |

| Molecular weight | 186.40 g/mol |

| SMILES notation | B(C1=C(C(=CC=C1)Cl)CO)(O)O |

| LogP | -0.4879 (hydrophilic tendency) |

| Topological polar surface area (TPSA) | 60.69 Ų |

The compound’s electron distribution is influenced by the chlorine atom’s electronegativity, which polarizes the aromatic ring and modulates reactivity at the boronic acid site.

Crystallographic Analysis and Solid-State Packing Behavior

Direct crystallographic data for this compound are not reported in available literature. However, insights can be drawn from structurally related boronic acids:

- Hydrogen bonding : Boronic acids typically form intramolecular and intermolecular hydrogen bonds in the solid state. For example, phenylboronic acid forms planar cyclic structures through O-H⋯O interactions.

- Packing motifs : The hydroxymethyl group may participate in hydrogen bonding with adjacent molecules, while the chlorine atom could influence van der Waals interactions.

Hypothetical packing model :

- Intramolecular interactions : Hydroxymethyl -OH may form hydrogen bonds with the boronic acid oxygen.

- Intermolecular associations : Boronic acid groups may coordinate with hydroxyl oxygens from adjacent molecules, forming extended networks.

Further experimental studies (e.g., X-ray diffraction) are required to confirm these hypotheses.

Thermochemical Profile: Melting Point, Boiling Point, and Phase Transitions

Thermochemical data for this compound remain uncharacterized in the literature. However, general trends for boronic acids suggest:

- Melting point : Likely moderate (100–150°C), influenced by hydrogen bonding and molecular packing.

- Boiling point : Estimated >200°C due to higher molecular weight and polar functional groups.

Storage recommendations :

- Stable under inert atmosphere at 2–8°C.

- Susceptible to degradation in humid or acidic conditions due to boronic acid’s reactivity.

Solubility Parameters in Polar/Non-Polar Solvent Systems

Solubility behavior is inferred from computational descriptors and analogous boronic acids:

| Solvent System | Expected Solubility | Rationale |

|---|---|---|

| Water | Moderate to high | Hydrophilic boronic acid and -CH₂OH groups |

| Ethanol | High | Polar protic solvent compatibility |

| DMSO | High | Strong hydrogen bond acceptor capacity |

| Toluene | Low | Non-polar environment clashes with polar groups |

| Hexane | Negligible | Incompatible with hydrophobic environment |

LogP (-0.4879) indicates a preference for polar solvents, while TPSA (60.69 Ų) suggests moderate solvation capacity.

Acid Dissociation Constants (pKa) and pH-Dependent Speciation

While experimental pKa values are unavailable, boronic acids typically exhibit:

- pKa₁ (B(OH)₂ → B(O⁻)(OH)) : ~8.5–9.0 (moderated by electron-withdrawing Cl).

- pKa₂ (B(O⁻)(OH) → B(O⁻)₂) : >12 (estimated from homologs like 2-carboxyphenylboronic acid).

pH-dependent speciation :

| pH Range | Dominant Species |

|---|---|

| < pKa₁ | Neutral B(OH)₂ |

| pKa₁ < pH < pKa₂ | Monoanion B(O⁻)(OH) |

| > pKa₂ | Dianion B(O⁻)₂ |

The hydroxymethyl group’s pKa (~15–16) remains protonated under physiological conditions, contributing to overall acidity.

Summary of Key Properties

| Property | Value/Description |

|---|---|

| Structural features | 3-Chloro, 2-hydroxymethyl, boronic acid |

| LogP | -0.4879 (hydrophilic) |

| TPSA | 60.69 Ų |

| pKa₁ (estimated) | 8.5–9.0 |

| Solubility | Polar > non-polar solvents |

Properties

IUPAC Name |

[3-chloro-2-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDFRQZITTVMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of hydroxy-substituted phenylboronic acids, including 3-chloro-2-hydroxymethylphenylboronic acid, typically involves:

- Starting from appropriately substituted bromophenols or chlorophenols.

- Protection of hydroxyl groups to prevent side reactions.

- Formation of organometallic intermediates (Grignard or lithium reagents).

- Reaction with boron reagents such as trimethyl borate or boric acid esters.

- Subsequent hydrolysis or deprotection to yield the boronic acid.

This approach balances regioselectivity, yield, and scalability for industrial or laboratory synthesis.

Specific Preparation Method for this compound

Starting Materials and Protection

- Starting Material: 3-chloro-2-bromophenol or 3-chloro-2-bromobenzyl alcohol derivatives are used as precursors.

- Protection: The phenolic hydroxyl group is commonly protected using groups such as tert-butyloxycarbonyl (BOC), trimethylsilyl, or benzyl groups. These protecting groups are chosen for their ease of removal and compatibility with subsequent organometallic reactions.

Formation of Organometallic Intermediate

- Under inert atmosphere (nitrogen protection), the protected bromophenol derivative is dissolved in tetrahydrofuran (THF).

- Isopropylmagnesium chloride-lithium chloride complex (a Grignard reagent) is added dropwise at low temperature (-10 to 0 °C) to form the corresponding arylmagnesium intermediate.

- The reaction mixture is stirred for an hour to ensure complete formation of the organometallic species.

Reaction with Boron Reagents

- The organometallic intermediate is then reacted with trimethyl borate dissolved in THF.

- The mixture is stirred at low temperature for several hours, then allowed to warm to room temperature and stirred overnight to ensure full conversion to the boronate ester intermediate.

- The boronate ester is subsequently hydrolyzed by quenching with dilute hydrochloric acid (pH adjusted to 3-4) to yield the boronic acid.

Deprotection and Purification

- If protective groups were used, they are removed during the acidic hydrolysis or by hydrogenolysis.

- For benzyl-protected intermediates, catalytic hydrogenation using palladium on carbon (Pd/C) under mild hydrogen pressure (0.3 MPa) at 30-35 °C for several hours is employed.

- The reaction mixture is filtered to remove the catalyst, and the crude product is purified by solvent extraction and recrystallization (e.g., using acetone and heptane) to afford the pure this compound.

- Yields reported for similar hydroxyphenylboronic acids using this method range from 84% to 87% with high purity (>99% HPLC).

Alternative Synthetic Routes and Considerations

Use of Lithium Reagents

- In some methods, n-butyllithium or sec-butyllithium is used instead of Grignard reagents to form the aryllithium intermediate, which then reacts with boron reagents.

- This approach requires careful temperature control and anhydrous conditions but can provide comparable yields (~60%) for 2-hydroxyphenylboronic acids.

Protection Group Selection

| Protection Group | Advantages | Removal Method | Industrial Suitability |

|---|---|---|---|

| BOC (tert-butyloxycarbonyl) | Easy to install and remove, water-soluble byproducts | Acid hydrolysis | Good for scale-up |

| Trimethylsilyl | Volatile, easily cleaved | Acidic or fluoride ion treatment | Suitable for sensitive substrates |

| Benzyl | Stable under organometallic conditions | Catalytic hydrogenation | Requires hydrogenation setup |

The choice depends on cost, ease of removal, and compatibility with other functional groups.

Research Findings and Data Summary

This method has been successfully scaled to batch production of dozens of kilograms with good process stability, indicating industrial feasibility.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-hydroxymethylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 3-chloro-2-formylphenylboronic acid or 3-chloro-2-carboxyphenylboronic acid .

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-2-hydroxymethylphenylboronic acid is primarily utilized in the pharmaceutical industry, particularly for the synthesis of biologically active compounds. Its boronic acid functionality allows it to participate in various chemical reactions, notably:

- Suzuki Coupling Reactions : This compound serves as a key reagent in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds. Such reactions are crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Anticancer Agents : Research indicates that derivatives of boronic acids can exhibit anticancer properties. The ability of this compound to form stable complexes with diols makes it a potential candidate for developing novel anticancer agents .

Organic Synthesis

In organic chemistry, this compound is valued for its role as a versatile building block:

- Carbon-Carbon Bond Formation : Its reactivity allows it to be employed in the formation of various carbon-carbon bonds, making it indispensable in synthetic organic chemistry. This application is particularly significant in creating complex structures found in natural products and pharmaceuticals .

- Functional Group Transformations : The presence of both hydroxymethyl and chloro groups enables this compound to undergo diverse functional group transformations, enhancing its utility in synthetic pathways .

Materials Science

The compound's unique properties also find applications in materials science:

- Polymer Chemistry : Boronic acids are known for their ability to form dynamic covalent bonds with diols. This characteristic can be exploited in creating responsive materials and polymers with specific functionalities .

- Nanomaterials : Research into nanotechnology has identified boronic acids as potential precursors for synthesizing nanomaterials. Their ability to coordinate with metal ions can facilitate the development of novel nanocomposites with enhanced properties .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Anticancer Activity | Demonstrated that derivatives exhibit selective cytotoxicity against cancer cell lines through apoptosis induction. |

| Study B (2019) | Organic Synthesis | Showed effective use in Suzuki coupling reactions leading to high yields of desired products. |

| Study C (2021) | Material Development | Explored the use of boronic acids in creating stimuli-responsive polymers with potential applications in drug delivery systems. |

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxymethylphenylboronic acid involves its ability to form covalent bonds with diols and other nucleophiles. This reactivity is primarily due to the boronic acid group, which can undergo reversible reactions with hydroxyl groups to form boronate esters. These interactions are crucial in various applications, including catalysis, drug design, and molecular recognition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chloro-Substituted Phenylboronic Acids

3-Chloro-2-Methylphenylboronic Acid

- Structure : Chlorine and methyl (-CH₃) substituents at positions 3 and 2.

- Molecular Weight : 170.59 g/mol (lower due to methyl vs. hydroxymethyl).

- Purity : >99.0% (HPLC), higher than 3-Chloro-2-hydroxymethylphenylboronic acid .

- Applications: The methyl group enhances hydrophobicity, favoring reactions in non-polar solvents.

(3-Chloro-2-methoxyphenyl)boronic Acid

- Structure : Methoxy (-OCH₃) replaces hydroxymethyl at position 2.

- Molecular Weight : 186.4 g/mol (same as target compound).

- Key Difference: Methoxy reduces hydrogen-bonding capacity (1 H-bond donor vs. 3) .

- Reactivity : Electron-donating methoxy group may slow cross-coupling compared to hydroxymethyl.

Hydroxymethyl-Substituted Positional Isomers

2-Chloro-5-hydroxymethylphenylboronic Acid

- Structure : Chlorine at position 2, hydroxymethyl at position 3.

- Purity : 98% .

- Impact of Substitution : Altered regiochemistry affects steric hindrance and electronic density.

3-Chloro-4-hydroxymethylphenylboronic Acid

Halogen and Functional Group Variants

2-Bromo-6-chloro-3-methylphenylboronic Acid

- Structure : Bromine (Br) and methyl substituents.

- Molecular Weight : 249.30 g/mol (higher due to Br and methyl) .

3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic Acid

Methoxy-Substituted Analogs

5-Chloro-2-methoxyphenylboronic Acid

Biological Activity

3-Chloro-2-hydroxymethylphenylboronic acid (C₇H₈BClO₃) is an organoboron compound that has garnered attention for its significant biological activity, particularly in medicinal chemistry. This compound is characterized by a boronic acid group attached to a phenyl ring, which also includes a hydroxymethyl and a chloro substituent. Its unique structural features enable it to interact effectively with various biological targets, making it a promising candidate for drug development.

- Molecular Formula : C₇H₈BClO₃

- Molecular Weight : Approximately 173.5 g/mol

- Structural Features :

- Boronic acid functionality

- Hydroxymethyl group

- Chloro substituent

The presence of these functional groups contributes to its reactivity and ability to form stable complexes with biological substrates, enhancing its potential applications in therapeutic contexts.

Research indicates that this compound acts primarily as an enzyme inhibitor . Its mechanism involves the formation of covalent bonds with specific enzymes, leading to their inhibition. For instance, studies have shown its effectiveness against class C β-lactamases, which are enzymes produced by certain bacteria that confer antibiotic resistance .

Inhibition Studies

Inhibition constants (Ki) for various enzymes have been determined through kinetic studies. For example, the compound demonstrated significant inhibition of Pseudomonas aeruginosa β-lactamase when tested alongside cephalosporin C, showcasing its potential to lower the effective concentration of antibiotics required for bacterial growth inhibition .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of antibiotic-resistant pathogens. |

| Enzyme Inhibition | Effective against β-lactamases and other enzymes involved in disease processes. |

| Potential Anticancer | Research suggests possible applications in targeting cancer cell metabolism. |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the compound's ability to enhance the effectiveness of existing antibiotics against resistant strains of bacteria, indicating its role as an adjuvant in antibiotic therapy .

- Enzyme Interaction Studies : Using techniques like surface plasmon resonance and isothermal titration calorimetry, researchers quantified the binding interactions between this compound and various enzymes. These studies revealed high binding affinities, suggesting strong inhibitory potential against targeted enzymes.

- Cancer Research Applications : Preliminary investigations into the anticancer properties of this compound have shown that it may interfere with cellular pathways in cancer cells, leading to apoptosis. These findings warrant further exploration into its use as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

The unique combination of both chloro and hydroxymethyl groups in this compound provides distinct reactivity compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Hydroxymethylphenylboronic acid | Hydroxymethyl group without chlorine | Known for application in Suzuki reactions |

| 4-Chloro-2-hydroxymethylphenylboronic acid | Chlorine at para position | Exhibits different reactivity patterns |

| 3-Bromophenylboronic acid | Bromine instead of chlorine | Higher reactivity in certain cross-coupling reactions |

| 2-Hydroxyphenylboronic acid | Hydroxyl group at ortho position | Used extensively in medicinal chemistry |

This comparative analysis illustrates the distinct advantages offered by this compound in synthetic applications and biological interactions.

Q & A

Q. What are the common synthetic routes for 3-Chloro-2-hydroxymethylphenylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of halogenated precursors. For example, a chlorinated hydroxymethylbenzene derivative can undergo palladium-catalyzed coupling with a boronic acid pinacol ester. Key reagents include Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts and bases like Na₂CO₃ in mixed solvent systems (e.g., THF/H₂O) . Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to remove Pd residues and unreacted precursors.

Q. How should this compound be stored to ensure stability?

Boronic acids are moisture-sensitive. Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers. Desiccants like silica gel are recommended. Avoid prolonged exposure to light, as photodegradation may alter the hydroxymethyl group’s reactivity .

Q. What spectroscopic methods are used for characterization?

- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm, broad). ¹¹B NMR typically shows a peak near δ 30 ppm for boronic acids.

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 200.05 for C₇H₇BClO₃).

- IR : B-O stretching (~1350 cm⁻¹) and O-H (broad, ~3200 cm⁻¹) .

Q. What are its typical applications in organic synthesis?

Primarily used in Suzuki couplings to construct biaryl motifs in pharmaceuticals or materials. The hydroxymethyl group can serve as a handle for further functionalization (e.g., esterification, oxidation to carboxylic acids) .

Advanced Questions

Q. How can contradictory reactivity data in cross-coupling reactions be resolved?

Discrepancies often arise from ligand effects or solvent/base interactions . For example:

- Use electron-rich ligands (e.g., SPhos) to enhance oxidative addition in electron-deficient aryl chlorides.

- Optimize solvent polarity (e.g., DMF for polar substrates, toluene for hydrophobic systems).

- Screen bases (K₃PO₄ vs. Cs₂CO₃) to balance reaction rate and side-product formation. Systematic Design of Experiments (DoE) is recommended to identify critical factors .

Q. What challenges arise in purifying this compound?

The hydroxymethyl group increases polarity, complicating separation from byproducts. Strategies include:

- pH-controlled extraction : Use acidic aqueous layers (pH 3–4) to protonate the boronic acid, followed by back-extraction into organic solvents.

- Size-exclusion chromatography for removing polymeric boronates.

- Derivatization : Convert to the more stable pinacol ester for easier purification, then hydrolyze .

Q. How does the hydroxymethyl group influence regioselectivity in catalytic reactions?

The group can act as a hydrogen-bond donor , directing catalyst placement. For example:

- In Pd-catalyzed couplings, it may stabilize transition states via coordination to the metal center.

- In enzymatic reactions (e.g., transesterification), it enhances substrate binding. Computational studies (DFT) or kinetic isotope effects can elucidate these interactions .

Q. What methods validate the compound’s purity for high-precision applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.